molecular formula C13H13F3N2O2 B12904560 N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide CAS No. 685531-31-1

N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

Cat. No.: B12904560
CAS No.: 685531-31-1
M. Wt: 286.25 g/mol
InChI Key: DNOGZVVXTXGCGW-UHFFFAOYSA-N
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Description

N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable component in drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, potentially leading to the development of new medications.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate: Similar structure but with an ester group instead of an amide.

    N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-thioamide: Similar structure but with a thioamide group instead of an amide.

    N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-Methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

685531-31-1

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H13F3N2O2/c1-17-11(19)10-5-6-18(12(10)20)9-4-2-3-8(7-9)13(14,15)16/h2-4,7,10H,5-6H2,1H3,(H,17,19)

InChI Key

DNOGZVVXTXGCGW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(C1=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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